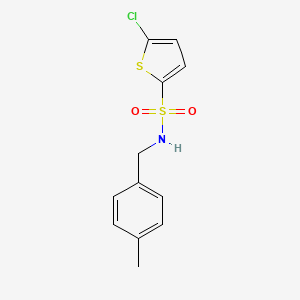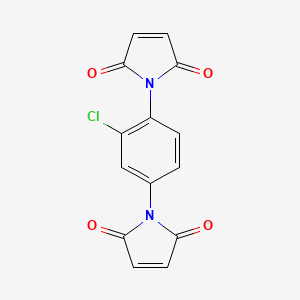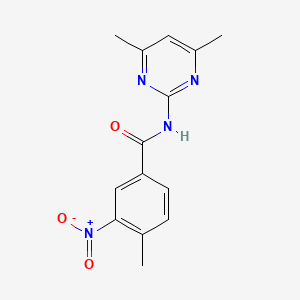
5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C13H13ClN2O2S2, and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide has been found to have a variety of scientific research applications. One area of research where this compound has been studied extensively is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer.
Another area of research where this compound has been studied is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can help to prevent neuronal damage in conditions such as stroke and traumatic brain injury.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide is not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This inhibition leads to the death of cancer cells and the protection of neurons from damage.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, studies have shown that this compound can also help to reduce inflammation, lower blood pressure, and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. This makes it a useful tool for researchers who are studying cancer or neuroscience.
However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize and purify. Additionally, it may not be suitable for use in certain experiments due to its potential toxicity.
Future Directions
There are many future directions for research on 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide. One area of research that is currently being explored is the development of new analogs of this compound that may have improved anti-cancer or neuroprotective activity.
Another area of research is the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, researchers are exploring the potential use of this compound in other areas of medicine, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have potent anti-cancer and neuroprotective activity, as well as a variety of other biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are many future directions for research that could lead to the development of new and improved therapies for a variety of diseases.
Synthesis Methods
The synthesis method for 5-chloro-N-(4-methylbenzyl)-2-thiophenesulfonamide involves the reaction of 5-chloro-2-aminobenzamide with 4-methylbenzyl chloride and thiophene-2-sulfonyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a suitable solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
properties
IUPAC Name |
5-chloro-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c1-9-2-4-10(5-3-9)8-14-18(15,16)12-7-6-11(13)17-12/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNXEFCBLUZJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5765578.png)
![8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)

![4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5765603.png)


![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![N-(2-{2-[1-(2,5-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5765638.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide](/img/structure/B5765662.png)

![N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)